Product packaging for 2-Hydroxybicyclo[3.2.0]heptan-6-one(Cat. No.:)

2-Hydroxybicyclo[3.2.0]heptan-6-one

Cat. No.: B8388912
M. Wt: 126.15 g/mol
InChI Key: RKGUDPAGEVMTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybicyclo[3.2.0]heptan-6-one is an organic compound with the molecular formula C7H10O2 . It features a bicyclo[3.2.0]heptane skeleton, a fused ring system common in various synthetically valuable molecules . This structure incorporates both a ketone and a hydroxyl functional group, making it a potential intermediate in organic synthesis and biocatalysis research. Compounds based on the bicyclo[3.2.0]heptane core are of significant interest in scientific research. They are frequently encountered as intermediates or model substrates in the study of enzymatic reactions . For instance, closely related structures are known to undergo Baeyer-Villiger monooxygenase (BVMO)-catalyzed reactions, which are key for lactone formation in synthetic organic chemistry and biotechnology . The presence of the hydroxy group on this scaffold may influence its stereochemistry and reactivity, offering researchers a chiral building block for the synthesis of more complex, enantiomerically pure compounds . This product is intended for research applications in laboratory settings only. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B8388912 2-Hydroxybicyclo[3.2.0]heptan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-hydroxybicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C7H10O2/c8-6-2-1-4-5(6)3-7(4)9/h4-6,8H,1-3H2

InChI Key

RKGUDPAGEVMTBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C(=O)C2)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Conformational Analysis of Bicyclo 3.2.0 Heptanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural elucidation and conformational analysis.

The ¹H-NMR spectrum of endo-2-Hydroxybicyclo[3.2.0]heptan-6-one has been studied to understand its configurational and conformational characteristics. researchgate.net A complete analysis of the ring system is crucial, as simple coupling constants alone are not always reliable for determining the configuration of the ring annelation in bicyclo[3.2.0]heptane derivatives. researchgate.net

Studies have shown that in bicyclo[3.2.0]heptane systems, the five-membered rings typically adopt a twist (T) conformation. researchgate.net For endo-2-Hydroxybicyclo[3.2.0]heptan-6-one, the 3-oxotetrahydrofuran ring is conformationally flexible, which is indicated by variations in vicinal and long-range coupling constants. researchgate.net In related bicyclo[3.2.0]heptane derivatives, the endo-envelope conformation of the cyclopentane (B165970) ring is often preferred over the exo-twist conformer. stir.ac.uk This preference influences the regioselectivity of reactions involving these compounds. stir.ac.uk For instance, in exo-2-hydroxy bicyclo[3.2.0]heptane derivatives, the hydrogen alpha to the hydroxyl group typically appears as a doublet with a coupling constant (J value) of approximately 4 Hz in the ¹H-NMR spectrum. rsc.org

Table 1: Representative ¹H-NMR Data for Bicyclo[3.2.0]heptanone Derivatives

Compound Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
(1S*, 5R*, 7S*)-1-Hydroxy-7-methylbicyclo[3.2.0]heptan-6-one H (CH₃) 1.06 (d) 7.2
H (OH) 2.10-2.16 (brs) D₂O exchangeable
H (bridgehead) 3.35 (dd) 4.8, 8.2
(1S*, 5R*, 7S*)-7-Ethyl-1-hydroxybicyclo[3.2.0]heptan-6-one H (CH₃) 1.03 (t) 7.2
H (OH) 2.08-2.14 (brs) D₂O exchangeable
H (bridgehead) 3.26-3.34 (m)

Data sourced from a study on Lewis acid-mediated ring expansion reactions. semanticscholar.org

¹³C-NMR spectroscopy is a valuable tool for the stereochemical assignment of bicyclic ketones. The chemical shifts of carbon atoms are highly sensitive to their stereochemical environment. cdnsciencepub.com The shielding data for a series of bicyclic ketones, including derivatives of bicyclo[3.2.0]heptan-2-one, have been systematically studied. cdnsciencepub.comnih.gov

General trends in ¹³C chemical shifts, particularly the γ-effects, provide strong support for stereochemical assignments. cdnsciencepub.com The carbonyl carbon chemical shifts in these systems are significantly influenced by bond eclipsing interactions. cdnsciencepub.com This understanding allows for the interpretation of chemical shift variations in terms of the preferred conformations of the molecules. cdnsciencepub.com For instance, the chemical shift of a carbonyl carbon in a ketone typically appears in the range of 205-220 ppm. libretexts.orgbhu.ac.in The specific chemical shift can provide clues about the ring strain and substitution pattern.

In the analysis of bicyclo[3.2.0]heptanone derivatives, both noise and off-resonance decoupled spectra are often used to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons). cdnsciencepub.comhuji.ac.il For example, in the ¹³C-NMR spectrum of (1S, 5R, 7S*)-1-Hydroxy-7-methylbicyclo[3.2.0]heptan-6-one, the carbonyl carbon appears at 216.4 ppm, while the carbon bearing the hydroxyl group is observed at 79.7 ppm. semanticscholar.org

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Functional Groups in Bicyclic Ketones

Carbon Environment Chemical Shift (δ, ppm)
C=O (Ketones) 205 - 220
C=O (Aldehydes) 190 - 200
C=O (Acids and Esters) 170 - 185
C in aromatic rings 125 - 150
C=C (Alkenes) 115 - 140
RCH₂OH 50 - 65

Data compiled from general ¹³C-NMR spectroscopy resources. libretexts.orgbhu.ac.inoregonstate.edu

Mass Spectrometry for Isomer Differentiation and Fragmentation Analysis of Bicyclo[3.2.0]heptanones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their fragmentation patterns. Chemical ionization (CI) mass spectrometry, particularly with isobutane (B21531) as the reagent gas, has proven effective in differentiating between regio- and stereoisomers of bicyclo[3.2.0]heptanone-2 derivatives. ugent.be This method allows for the unequivocal differentiation between head-to-head (hh) and head-to-tail (ht) regioisomers. ugent.be In certain cases, the intensity of the protonated molecular ion can also aid in assigning the syn or anti configuration. ugent.be

The mass spectra of keto- and enol- forms of related compounds, such as substituted 3-oxo-tetrahydrofurans, exhibit different fragmentation patterns. researchgate.net A notable fragmentation pathway for the enol form is the expulsion of an alkane moiety directly from the molecular ion (M⁺). researchgate.net The fragmentation of a 6-hydroxybicyclo[3.2.1]octan-8-one has also been reported, providing insights into the fragmentation behavior of similar bicyclic systems. rsc.org For (1S, 5R, 7S*)-7-Ethyl-1-hydroxybicyclo[3.2.0]heptan-6-one, the molecular ion peak (M⁺) is observed at m/z 154, with a base peak at m/z 97. semanticscholar.org

X-ray Crystallography for Absolute Configuration Determination of Bicyclo[3.2.0]heptane Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. This technique has been instrumental in characterizing various bicyclo[3.2.0]heptane derivatives. stir.ac.ukiucr.orgresearchgate.netresearchgate.netresearchgate.netdocumentsdelivered.comiucr.orgcam.ac.uk

The crystal structure of (2S,3S)-2-exo-Bromo-3-endo-hydroxybicyclo[3.2.0]heptan-6-one has been determined, confirming its absolute chirality. iucr.orgresearchgate.netcam.ac.uk In this structure, the hydroxyl group is in a pseudo-axial position, and there is evidence of a weak transannular interaction between the oxygen of the hydroxyl group and the carbonyl carbon. iucr.orgresearchgate.net This interaction is inferred by comparison with other similar molecules. iucr.org

X-ray diffraction analysis has also been used to assign the absolute configurations of enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols. researchgate.netresearchgate.net Furthermore, the absolute configuration of a thermodynamic bicyclic product, a 6-endo-substituted bicyclo[3.2.0]heptane derivative, was determined using X-ray diffraction. taltech.ee The ground-state structures of seven bicyclo[3.2.0]heptane derivatives have been determined by X-ray diffraction, which, in conjunction with molecular-mechanics calculations, helps to explain stereoselectivity in their reactions. stir.ac.uk

Computational Chemistry and Theoretical Studies on Bicyclo 3.2.0 Heptan 6 One Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation in Bicyclo[3.2.0]heptane Synthesis

DFT calculations have been instrumental in mapping out the intricate reaction pathways that lead to the bicyclo[3.2.0]heptane core. These theoretical investigations provide a step-by-step view of bond formation and rearrangement, clarifying mechanisms that are difficult to observe experimentally.

One significant application of DFT has been in studying the Baeyer-Villiger (B-V) oxidation of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide. This reaction can produce two different lactone regioisomers. Computational modeling of the reaction mechanism found that the pathway leading to the lactone known as P3 is favored both kinetically and thermodynamically over the pathway leading to the P4 lactone. researchgate.net The calculated Gibbs free energies of activation clearly show a preference for one migration pathway over the other.

Table 1: Calculated Gibbs Free Energies for the Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-one
PathwayTransition StateActivation Gibbs Free Energy (kcal/mol)Resulting ProductThermodynamic Outcome
Pathway 1TS332.016P3Favored
Pathway 2TS434.853P4Disfavored

Furthermore, DFT has been used to elucidate the mechanisms of various cycloaddition reactions. For instance, the Au(I)-catalyzed cycloisomerization of specific 1,6-enynes to form bicyclo[3.2.0]hept-6-en-2-ones was found to proceed through a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement, a pathway identified as the most probable by DFT calculations. acs.org Similarly, in organophotoredox-catalyzed [2+2] photocycloadditions that form bicyclo[3.2.0]heptanes, DFT calculations supported a plausible reaction mechanism proceeding via a syn-closure pathway. nih.govresearchgate.net In other cases, such as the thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes, DFT studies clarified that the reaction follows a stepwise process through a seven-membered ring intermediate, ruling out a concerted pathway. rsc.org

Prediction and Analysis of Stereoselective Outcomes via Computational Modeling

Beyond mechanism elucidation, computational modeling is crucial for predicting and explaining the stereoselectivity of reactions that produce chiral bicyclo[3.2.0]heptane derivatives.

In the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives, computational studies were employed to understand the stereoselective outcomes. nih.govresearchgate.net DFT calculations confirmed that the syn-closure pathway, which leads to the experimentally observed major cis-anti diastereoisomer, is favored due to a lower transition state energy. mdpi.com Likewise, DFT studies have successfully rationalized the high diastereo- and regioselectivity observed in [3+2]-cycloaddition reactions that form spiro[1-azabicyclo[3.2.0]heptane] frameworks, with calculations correctly confirming the relative configuration of the products. acs.org

A notable example involves the kinetic resolution of racemic bicyclo[3.2.0]heptan-6-one during Baeyer-Villiger oxidation using a specific Zirconium-salen catalyst. pnas.org This reaction produces two different lactones, termed "normal" and "abnormal," based on standard migratory aptitudes. It was found that the enantiomer of the starting ketone that forms the abnormal lactone reacts faster than the enantiomer that yields the normal lactone. pnas.org This counter-intuitive stereochemical outcome highlights the ability of computational analysis to dissect the complex interplay between the catalyst and substrate that governs stereoselectivity. pnas.org Molecular-mechanics calculations have also been used to model transition states to explain the stereoselectivity in addition reactions involving the bicyclo[3.2.0]heptene system. stir.ac.uk

Investigation of Conformational Preferences and Strain Energy in Bicyclo[3.2.0]heptane Structures

The bicyclo[3.2.0]heptane skeleton is a strained bicyclic system, and understanding its conformational preferences and inherent strain energy is key to predicting its stability and reactivity. Computational studies have provided precise data on these fundamental properties.

For the specific compound of interest, an ¹H-NMR study of endo-2-hydroxy-bicyclo[3.2.0]heptan-6-one concluded that its five-membered ring adopts a twist (T) conformation. researchgate.net More broadly for the parent system, theoretical investigations have consistently shown that the bicyclo[3.2.0]heptane core inherently favors a boat-like conformation, which represents the global energy minimum. nih.gov This preference is remarkably stable and is largely unaffected by various substitution patterns, effectively locking the molecule into a rigid conformation. nih.gov Other analyses combining NMR, X-ray, and molecular mechanics data concur that an endo-envelope conformer is preferred over an exo-twist conformer. stir.ac.uk

The strain energy of the bicyclo[3.2.0]heptane system has been quantified using several high-level computational methods. This energy, which arises from bond angle deviation and non-ideal dihedral angles, is a direct measure of the molecule's inherent instability compared to an unstrained analogue. swarthmore.edu The calculated strain energy is approximately 30-31 kcal/mol, a significant value that makes the structure susceptible to ring-opening reactions in certain chemical environments. swarthmore.edu

Table 2: Calculated Strain Energies for Bicyclo[3.2.0]heptane at Different Levels of Theory swarthmore.edu
Computational MethodCalculated Strain Energy (kcal/mol)
W1BD30.5
G-431.1
CBS-APNO30.2
CBS-QB330.6
M062X/6-31+G(2df,p)31.6

Strategic Applications of Bicyclo 3.2.0 Heptan 6 One and Its Derivatives As Advanced Synthetic Intermediates

Leveraging Bicyclo[3.2.0]heptanones as Key Building Blocks for Complex Molecular Architectures

Bicyclo[3.2.0]heptanones are prized as foundational scaffolds in the assembly of complex molecules due to their unique three-dimensional structure and the strategic placement of functional groups. nih.govacs.org The fused ring system offers distinct reactivity in each ring, allowing for selective chemical manipulations. orgsyn.org This controlled reactivity is crucial for building intricate molecular frameworks in a predictable manner.

The versatility of these bicyclic ketones is demonstrated by their use in constructing other carbocyclic and heterocyclic systems. For instance, rearrangements of 3-alkoxy-2-bromobicyclo[3.2.0]heptan-6-ones under basic conditions can yield bicyclo[2.2.1]heptan-2-ones, which are valuable precursors for various natural products. rsc.org Furthermore, the development of synthetic methods to access functionalized bicyclo[3.2.0]heptanes, such as through photochemical [2+2] cycloaddition reactions, has expanded their utility as starting materials for diverse and complex targets. researchgate.net

The strategic importance of these building blocks is underscored by their application in multi-target synthetic schemes. A single, appropriately substituted bicyclo[3.2.0]heptanone can serve as a common intermediate for the synthesis of several distinct natural products, highlighting the efficiency and practicality of this approach in generating molecular complexity. capes.gov.bracs.org

Role of Bicyclo[3.2.0]heptanones in the Total Synthesis of Natural Products

The bicyclo[3.2.0]heptane core is a cornerstone in the total synthesis of numerous natural products, providing a rigid and stereochemically defined template for the introduction of various functionalities.

Synthesis of Prostanoids and Related Eicosanoids from Bicyclo[3.2.0]heptanones

Bicyclo[3.2.0]heptanones have been instrumental in the synthesis of prostanoids, a class of lipid compounds with diverse physiological effects. The fused cyclobutane (B1203170) ring can be oxidatively cleaved to generate the characteristic cyclopentane (B165970) core of prostaglandins (B1171923). arkat-usa.org A key strategy involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative, which selectively expands the four-membered ring to form a lactone. This lactone then serves as a versatile precursor to various prostanoids, including PGE2 and 11-deoxy PGE2. arkat-usa.org

The intramolecular [2+2] cycloaddition of keteneiminium salts is another powerful method for creating bicyclo[3.2.0]heptanones that are subsequently transformed into prostanoid scaffolds. researchgate.net Furthermore, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one has been a key step in chemoenzymatic approaches to prostaglandins E2, F2α, and A2. nih.gov

Prostanoid TargetKey Bicyclo[3.2.0]heptanone IntermediateSynthetic Transformation
Prostaglandin E2 (PGE2)spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-oneBaeyer-Villiger oxidation
11-deoxy PGE2spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-oneBaeyer-Villiger oxidation
Prostaglandin F2α (PGF2α)(rac)-bicyclo[3.2.0]hept-2-en-6-oneChemoenzymatic reduction

Approaches to Jasmonoids and Structurally Analogous Compounds via Bicyclo[3.2.0]heptane Intermediates

The same bicyclo[3.2.0]heptanone intermediates used for prostanoid synthesis can also be directed towards the synthesis of jasmonoids, a group of plant hormones. A Baeyer-Villiger oxidation of spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one, for instance, yields a lactone that is a precursor to both cis-jasmone and methyl jasmonate. arkat-usa.org This highlights the divergent synthetic potential of these bicyclic building blocks, allowing access to different classes of natural products from a common starting point.

Strategic Routes to Other Bioactive Natural Products Utilizing the Bicyclo[3.2.0]heptane Scaffold (e.g., Sarkomycin (B75957), Eldanolide, Grandisol (B1216609), Lineatin)

The utility of the bicyclo[3.2.0]heptane scaffold extends to a wide array of other bioactive natural products.

Sarkomycin: The antitumor antibiotic sarkomycin has been synthesized from bicyclo[3.2.0]heptane derivatives. One approach involves the ozonolysis of a trimethylsilyl (B98337) enol ether derived from spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one to produce an isomeric lactone that is then converted to sarkomycin. arkat-usa.org Another strategy utilizes the microbial Baeyer-Villiger reaction of (1β, 2α, 5β)-2-hydroxybicyclo[3.2.0]heptan-6-one, followed by oxidation, to yield cyclosarkomycin. nih.gov

Eldanolide: This insect pheromone component has been a target for synthesis utilizing bicyclo[3.2.0]heptane intermediates.

Grandisol and Lineatin: These insect pheromones have been synthesized from 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, which serves as a pivotal intermediate. researchgate.netcapes.gov.br The synthesis of grandisol has also been achieved through routes involving other bicyclo[3.2.0]heptan-endo-2-ol and bicyclo[3.2.0]hept-2-en-6-one derivatives. acs.orgcapes.gov.bracs.org

Natural ProductKey Bicyclo[3.2.0]heptanone Intermediate/Derivative
Sarkomycinspiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one
Sarkomycin(1β, 2α, 5β)-2-hydroxybicyclo[3.2.0]heptan-6-one
Grandisol1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one
Lineatin1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one

Diversity-Oriented Synthesis (DOS) Utilizing Bicyclo[3.2.0]heptanone Cores

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for biological screening. The bicyclo[3.2.0]heptanone core is an excellent starting point for DOS due to its inherent complexity and the potential for divergent synthetic pathways. acs.org The rigid bicyclic scaffold allows for the systematic exploration of chemical space by introducing various substituents and functional groups. nih.gov

Starting from a single bicyclo[3.2.0]heptanone derivative, a multitude of novel building blocks can be generated through standard chemical transformations. acs.org This approach allows for the creation of libraries with significant skeletal and functional diversity. The unique three-dimensional nature of the bicyclo[3.2.0]heptane scaffold enhances its ability to interact with biological targets, making the resulting compound libraries particularly valuable for drug discovery and chemical genetics. nih.govmdpi.com

Expanding Chemical Space through Functionalization and Derivatization of Bicyclo[3.2.0]heptane Scaffolds

The functionalization and derivatization of the bicyclo[3.2.0]heptane scaffold are key to expanding its utility and exploring new areas of chemical space. nih.gov The presence of a ketone and the potential for unsaturation in the five-membered ring, along with the reactivity of the cyclobutane ring, provide multiple handles for chemical modification. acs.orgcapes.gov.br

Recent advances have focused on developing new methods for the diastereoselective synthesis of highly substituted bicyclo[3.2.0]heptane derivatives. nih.gov For example, palladium-catalyzed C(sp³)–H activation and C–C cleavage processes have been employed to create bicyclo[3.2.0]heptane lactones with previously inaccessible substitution patterns. nih.gov These lactones can be further transformed into a variety of other functionalized cyclobutane and γ-lactone derivatives, demonstrating the synthetic versatility of this approach. nih.gov

The ability to introduce diverse functional groups and stereocenters onto the bicyclo[3.2.0]heptane core is crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules. This controlled diversification is essential for the development of new therapeutic agents and chemical probes.

Biocatalytic Transformations of Bicyclo 3.2.0 Heptanones: Enantioselective and Regioselective Approaches

Enzyme-Mediated Stereoselective Reduction and Oxidation of Bicyclo[3.2.0]heptanones

The stereoselective transformation of bicyclo[3.2.0]heptanones through enzymatic reduction and oxidation is a cornerstone of modern biocatalysis. Alcohol dehydrogenases (ADHs) are particularly prominent in these reactions, demonstrating remarkable versatility. nih.gov These enzymes are widespread in nature and can be employed as single-step biocatalysts for either the reduction of a ketone to a secondary alcohol or the oxidation of an alcohol to a ketone. nih.gov The direction of the reaction and the resulting stereochemistry are dependent on the specific enzyme and the reaction conditions.

ADHs are cofactor-dependent enzymes, and their application in biotransformations can be achieved using various preparations, including whole cells (which provides an in-situ cofactor regeneration system), cell-free extracts, or isolated enzymes. nih.gov The choice between oxidation and reduction is often guided by thermodynamic favorability and stereochemical outcomes; reduction of a carbonyl group is generally more favorable and allows for the creation of a new chiral center from a prochiral ketone. nih.gov

Research has demonstrated the utility of specific ADHs for the transformation of bicyclo[3.2.0]heptanone derivatives. For instance, cyclopentanol (B49286) dehydrogenase (CPDH) from Comamonas sp. NCIMB 9872 and cyclohexanol (B46403) dehydrogenase (CHDH) from Acinetobacter calcoaceticus NCIMB 9871 possess a broad substrate range that includes various bicyclic alcohols, such as bicyclo[3.2.0]hept-2-ene-6-ols. nih.gov This capability allows for the targeted oxidation of specific alcohol stereoisomers or the stereoselective reduction of the corresponding ketones.

A study utilizing a coupled-substrate system with hydroxysteroid dehydrogenase showcased the bioreduction of several substituted racemic bicyclo[3.2.0]hept-2-en-6-ones. The data below illustrates the stereoselectivity of these enzymatic reductions.

Substrate aBiocatalyst SystemProduct(s)Enantiomeric Excess (e.e.)Reference
7,7-dichloroheptenoneHydroxysteroid Dehydrogenase (Coupled-Substrate)Corresponding endo- and exo-alcoholsData not specified nih.gov
7,7-dimethylheptenoneHydroxysteroid Dehydrogenase (Coupled-Substrate)Corresponding endo- and exo-alcoholsData not specified nih.gov
7-endo-chloroheptenoneHydroxysteroid Dehydrogenase (Coupled-Substrate)Corresponding endo- and exo-alcoholsData not specified nih.gov
a Substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones

Microbial Baeyer-Villiger Reactions of Substituted Bicyclo[3.2.0]heptanones

The Baeyer-Villiger (BV) reaction, an oxygen insertion adjacent to a carbonyl group, is a powerful tool for synthesizing lactones from cyclic ketones. When mediated by microbial monooxygenases, this transformation can proceed with exceptional levels of regio- and enantioselectivity, which are often difficult to achieve with chemical reagents. nih.govresearchgate.net Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that utilize molecular oxygen and a cofactor (typically NADPH) to catalyze this oxidation. researchgate.netresearchgate.net

Whole-cell biotransformations are frequently employed for BV reactions due to the inherent stability of the enzymes within the cellular environment and the efficient regeneration of the required cofactors. researchgate.net The microorganism Acinetobacter calcoaceticus NCIB 9871 is a well-studied biocatalyst for the BV oxidation of bicyclo[3.2.0]heptanone systems. nih.govpsu.edu

A key study investigated the microbial BV reaction of several substituted bicyclo[3.2.0]heptan-6-ones, including racemic (1β, 2α, 5β)-2-hydroxybicyclo[3.2.0]heptan-6-one, using A. calcoaceticus. nih.gov The reaction yielded a mixture of two regioisomeric lactones in high combined yields (67-93%), with enantiomeric excesses ranging from 20% to over 99%. nih.gov This demonstrates that the substitution pattern on the bicyclic core significantly influences both the regioselectivity (the site of oxygen insertion) and the enantioselectivity of the enzymatic process. nih.gov The oxidation product of 2-hydroxybicyclo[3.2.0]heptan-6-one can subsequently be chemically oxidized (e.g., via Swern oxidation) to produce cyclosarkomycin, a compound of further interest. nih.gov

Further studies with different substrates using A. calcoaceticus NCIMB 9871 suggest the presence of at least two distinct monooxygenase enzymes, each responsible for the formation of a different regioisomeric lactone. psu.edu This dual-enzyme activity can explain the observed product distributions and selectivities. The table below summarizes the outcomes of BVMO-catalyzed reactions on bicyclo[3.2.0]heptanone substrates.

SubstrateBiocatalystProduct(s)YieldEnantiomeric Excess (e.e.)Reference
(rac)-2-hydroxybicyclo[3.2.0]heptan-6-oneAcinetobacter calcoaceticus NCIB 9871Regioisomeric lactones67-93% (combined)20 to >99% nih.gov
(rac)-bicyclo[3.2.0]hept-2-en-6-oneBVMO from Streptomyces leeuwenhoekii (Sle_62070)(-)-1S,5R normal lactone and (-)-1R,5S abnormal lactoneNot specified>99% for both frontiersin.org
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIMB 9871Lactone 863%29% psu.edu
2exo-Bromo-3endo-hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-oneAcinetobacter NCIMB 9871Lactone (-)-1025%>98% psu.edu

Development of Closed-Loop Artificial Biocatalytic Cascades Involving Bicyclo[3.2.0]carbocyclic Molecules

The efficiency of biocatalytic processes, especially those involving cofactor-dependent enzymes like ADHs and BVMOs, can be significantly enhanced by designing artificial biocatalytic cascades. nih.govresearchgate.net A key concept in these systems is "closed-loop" cofactor recycling, where the oxidized cofactor (e.g., NADP+) produced in one enzymatic step is regenerated to its reduced form (NADPH) by a second, coupled enzyme, allowing the catalytic cycle to continue without the need for stoichiometric addition of expensive cofactors. nih.govresearchgate.net

The development of these redox-neutral, closed-loop systems has been historically and intrinsically linked to the study of the metabolism of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. nih.gov An elegant example of such a cascade involves the coupling of an ADH and a BVMO. In this system, a primary alcohol can be used as a cheap substrate for the ADH, which oxidizes it to an aldehyde or ketone, generating the NADPH required by the BVMO. The BVMO then uses this regenerated NADPH to catalyze the oxidation of a bicyclo[3.2.0]heptanone substrate to its corresponding lactone.

This approach creates a self-sustaining redox loop. For example, a coupled-enzyme system combining a hydroxysteroid dehydrogenase with yeast alcohol dehydrogenase has been used for the effective bioreduction of bicyclo[3.2.0]heptenones. nih.gov While this specific example focuses on reduction, the principle of coupling enzymes to recycle cofactors is the foundation of more complex oxidative cascades. nih.gov The integration of ADH-catalyzed oxidation with BVMO-catalyzed lactonization within a single pot represents a highly efficient strategy for producing valuable chiral lactones from simple precursors, embodying the principles of green chemistry. researchgate.net

Emerging Research Directions and Future Perspectives in Bicyclo 3.2.0 Heptan 6 One Chemistry

Novel Synthetic Methodologies and Catalytic Systems for Bicyclo[3.2.0]heptanones

The development of efficient and selective methods for constructing the bicyclo[3.2.0]heptanone core is paramount. Recent research has moved beyond classical methods, exploring advanced catalytic systems that offer greater control over stereochemistry and functional group tolerance.

A significant breakthrough involves the use of palladium catalysis. Researchers have developed diastereoselective methods to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgresearchgate.net This process occurs through a cascade of C–H activation and C–C cleavage. rsc.orgrsc.org The choice of ligand is crucial; for instance, using mono-N-protected amino acid (MPAA) ligands leads to arylated bicyclo[3.2.0]heptane lactones, while switching to pyridone-amine ligands can yield non-arylated versions. rsc.orgrsc.org These lactone products can then be converted to the corresponding oxobicyclo[3.2.0]heptane derivatives, demonstrating the versatility of this approach. rsc.orgresearchgate.net

Photochemical [2+2] cycloaddition remains a cornerstone for assembling the bicyclo[3.2.0]heptane skeleton. An efficient preparation of a spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgresearchgate.netdioxolan]-6-one has been described, utilizing a photochemically induced cycloaddition between vinyl acetate (B1210297) and 2-cyclopenten-1-one. arkat-usa.org Of particular relevance is the study of [2+2] photocycloaddition reactions involving 4-hydroxycyclopent-2-enone derivatives. researchgate.net While these reactions with ethylene (B1197577) and acetylene (B1199291) have shown moderate yields and low stereoselectivity, they represent a direct pathway to hydroxyl-functionalized bicyclo[3.2.0]heptane systems. researchgate.net

Other innovative strategies include:

Gold(I)-Catalyzed Cycloisomerization: Cationic triphenylphosphinegold(I) has been shown to catalyze the cycloisomerization of N-allyl-2-(2′-arylethyne-2-yl)amides and allylic 2-alkynoates, producing bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org

Dichloroketene (B1203229) Cycloaddition-Reduction: A two-step sequence involving the in-situ generation of dichloroketene, its cycloaddition to cyclopentene (B43876), and subsequent reduction of the resulting 7,7-dichlorobicyclo[3.2.0]heptan-6-one with zinc in acetic acid provides a reliable route to the parent bicyclo[3.2.0]heptan-6-one. researchgate.net This ketone can then serve as a starting material for further functionalization. researchgate.net

MethodCatalyst/ReagentPrecursor(s)Product TypeReference(s)
C-H Activation/C-C CleavagePd(OAc)₂, MPAA or Pyridone-amine ligandBicyclo[1.1.1]pentane carboxylic acidsBicyclo[3.2.0]heptane lactones rsc.orgrsc.orgresearchgate.netrsc.org
[2+2] PhotocycloadditionLight (hν)2-Cyclopenten-1-one, Vinyl acetateSpiro-bicyclo[3.2.0]heptan-6-one arkat-usa.org
[2+2] PhotocycloadditionLight (hν)4-Hydroxycyclopent-2-enone, Ethylene/AcetyleneHydroxy-bicyclo[3.2.0]heptan-6-one researchgate.net
CycloisomerizationCationic Au(I) complex1,6-EnynesBicyclo[3.2.0]hept-6-en-2-ones acs.org
Cycloaddition/ReductionTrichloroacetyl chloride/Zn, then Zn/HOAcCyclopenteneBicyclo[3.2.0]heptan-6-one researchgate.net

Advanced Computational Studies for Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of reactions involving bicyclo[3.2.0]heptanones. These studies provide deep mechanistic insights that guide the development of more efficient and selective synthetic protocols.

One area of intense computational investigation is the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. DFT studies have been employed to model the reaction with hydrogen peroxide and to understand its regioselectivity. Calculations of the Gibbs free energy profile revealed that the formation of one lactone regioisomer is both kinetically and thermodynamically favored, with a calculated activation Gibbs free energy of 32.0 kcal/mol for the favored pathway compared to 34.9 kcal/mol for the alternative. This theoretical finding aligns well with experimental observations.

Mechanistic pathways of metal-catalyzed reactions have also been elucidated. For the Au(I)-catalyzed cycloisomerization of 1,6-enynes, DFT computations suggest that the reaction proceeds through a stepwise 6-endo-dig cyclization, followed by a skeletal rearrangement to form the bicyclo[3.2.0]hept-6-en-2-one product. acs.org The calculations also indicated that both an aryl group on the alkyne and the keto-carbonyl group play complementary roles in promoting the reaction. acs.org

Furthermore, computational studies have been used to:

Investigate the complex potential energy surfaces of C₇H₆ isomers, including the interconversions of various bicyclo[3.2.0]hepta-trienes and -dienes. nih.gov

Rationalize the diastereo- and regioselectivity of [3+2]-cycloaddition reactions used to create complex spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.org

Study photochemical reactions, with Time-Dependent DFT (TD-DFT) being applied to understand the intricacies of [2+2] photocycloadditions. researchgate.net

Exploration of New Reactivity Modes and Transformational Pathways

Research is actively focused on discovering novel transformations of the bicyclo[3.2.0]heptanone scaffold to access a wider range of molecular architectures. The inherent strain of the fused four- and five-membered rings provides a driving force for unique rearrangement and ring-opening reactions.

The versatile bicyclo[3.2.0]heptane lactones, synthesized via palladium catalysis, serve as excellent precursors for further transformations. They can be effectively converted into highly functionalized trisubstituted cyclobutanes and γ-lactones, showcasing the synthetic utility of these intermediates. rsc.orgrsc.org

The Baeyer-Villiger oxidation represents a key transformational pathway. arkat-usa.org The selective expansion of the cyclobutanone (B123998) ring to one of two isomeric lactones opens up divergent synthetic routes. For example, one lactone, obtained through a standard Baeyer-Villiger process, can be a precursor to prostanoids and jasmonoids. arkat-usa.org The isomeric lactone can be accessed via ozonolysis of the corresponding trimethylsilyl (B98337) enol ether, demonstrating how different reactivity modes can be exploited to achieve complementary outcomes. arkat-usa.org

A more recent development is the palladium-catalyzed C–C cleavage and cross-coupling of cyclobutanol (B46151) derivatives, which are readily accessible from bicyclo[3.2.0]hept-2-en-6-one. scribd.com This strategy allows for the synthesis of complex benzo-fused cycloheptanones, providing a modular approach to constructing larger ring systems that are present in numerous natural products. scribd.com

Expanding the Scope of Synthetic Applications for Functionalized Bicyclo[3.2.0]heptane Derivatives

The ultimate goal of developing new synthetic methodologies and understanding reactivity is to apply these functionalized bicyclo[3.2.0]heptane derivatives as building blocks in the synthesis of complex and valuable molecules.

Hydroxylated bicyclo[3.2.0]heptanones are particularly valuable intermediates. For example, the compound exo-2-bromo-endo-3-hydroxybicyclo[3.2.0]heptan-6-one has been utilized as a key intermediate in the total synthesis of (±)-prostaglandin E2 methyl ester. researchgate.net This highlights the strategic importance of installing hydroxyl functionality with stereocontrol.

The versatility of the scaffold is further demonstrated by the use of spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgresearchgate.netdioxolan]-6-one as a common intermediate for a range of natural products. Through selective manipulations of the cyclobutanone, synthetic routes to prostanoids, jasmonoids, the Japanese hop constituent hop ether, and the antitumor antibiotic sarkomycin (B75957) have been established. arkat-usa.org

Moreover, the core structure is being explored for direct therapeutic applications. A series of (E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones were synthesized and evaluated for their anti-proliferative activities against rat brain tumor and human cervical carcinoma cell lines, with some derivatives showing promising activity. researchgate.net The related 1-azabicyclo[3.2.0]heptane framework forms the structural basis of carbapenem (B1253116) antibiotics, suggesting the potential for developing new therapeutic agents based on modifications of the parent carbocyclic system. acs.org


Q & A

Q. What are the most effective synthetic routes for producing enantiopure derivatives of bicyclo[3.2.0]heptan-6-one systems?

Enantiopure synthesis often involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure 7-aminobicyclo[3.2.0]hept-2-en-6-ol was synthesized via acid/base extraction and recrystallization from n-hexane, with structural confirmation by ¹H/¹³C NMR and MS . Microwave-assisted reactions (120°C, 2.5 h) using carbamate precursors and 2,3-dihydrofuran in MeCN or MeOH have also yielded bicyclic lactones with high purity (79–83% yields), isolated via silica gel chromatography (40–50% EtOAc/hexanes) .

Q. How can structural characterization of bicyclo[3.2.0]heptan-6-one derivatives be optimized?

Multinuclear NMR (¹H, ¹³C) and HRMS are critical for confirming bicyclic frameworks. For example, cis-7-phenethoxy-2-oxa-7-azabicyclo[3.2.0]heptan-6-one was characterized by distinct NMR chemical shifts for bridgehead protons and lactone carbonyls, while HRMS validated molecular formulas . IR spectroscopy further confirmed lactone carbonyl stretches (~1750 cm⁻¹) .

Q. What are the key reactivity patterns of bicyclo[3.2.0]heptan-6-one under basic or oxidative conditions?

Base-catalyzed dimerization of β,δ-unsaturated ketones (e.g., 2,4-dibenzylidenecyclobutanone) yields spirocyclic bicyclo[3.2.0]heptan-6-one derivatives, confirmed by NMR analysis of bridgehead coupling constants . Oxidative reactions, such as microbial Baeyer-Villiger oxidation using Acinetobacter NCIMB 9871, produce lactones with high enantiopurity (>90% ee) .

Advanced Research Questions

Q. How do steric and electronic effects influence enzymatic selectivity in bicyclo[3.2.0]heptan-6-one reductions?

Hydroxysteroid dehydrogenases (HSDH) exhibit low selectivity for unsubstituted bicyclo[3.2.0]heptan-6-one but show high specificity when bulky substituents (e.g., Cl or CH₃) are introduced adjacent to the carbonyl. This reversal aligns with Prelog’s rule: steric bulk at position 7 shifts enzyme preference, whereas TBADH accommodates "slim" substrates . For example, HSDH achieved >90% ee for methyl-substituted derivatives, while TBADH failed with bulky analogs .

Q. What strategies resolve contradictions in stereochemical outcomes between chemical and biocatalytic methods?

Conflicting enantioselectivity can arise from divergent mechanistic pathways. For instance, Mortierella ramanniana fungal reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one yielded (6S)-endo-alcohol (9) with high optical purity, while 3α,20β-hydroxysteroid dehydrogenase produced the same alcohol but retained enantiomerically enriched ketone . Cross-validation using chiral HPLC or polarimetry is essential to reconcile such discrepancies .

Q. How can reaction conditions be optimized for unstable bicyclo[3.2.0]heptan-6-one derivatives (e.g., degradation-prone lactones)?

Degradation during purification (e.g., benzo[d][1,3]dioxol-5-ylmethoxy derivatives) requires mild chromatographic conditions (50% EtOAc/hexanes) and rapid processing . Microwave irradiation (120°C, 2.5 h) in aprotic solvents (MeCN) minimizes side reactions, while low-temperature storage (−20°C) preserves labile products .

Q. What mechanistic insights explain regiodivergent oxidations of 2-substituted bicyclo[3.2.0]heptan-6-one derivatives?

Baeyer-Villiger monooxygenases (BVMOs) exhibit regiodivergence depending on substituent electronic profiles. Electron-donating groups at position 2 favor oxidation at the more substituted bridgehead, while electron-withdrawing groups shift reactivity. Computational modeling (DFT) and isotopic labeling (¹⁸O) can map transition states to predict regioselectivity .

Methodological Considerations

Q. How to design experiments for analyzing competing reaction pathways in bicyclo[3.2.0]heptan-6-one syntheses?

Use kinetic profiling (e.g., in situ IR or LC-MS) to track intermediates. For example, microwave-assisted cyclizations showed 75% conversion to target lactones within 2.5 h, with byproducts identified via ¹H NMR using internal standards (1,3,5-trimethoxybenzene) . Competing pathways (e.g., ring-opening vs. lactonization) can be suppressed by adjusting solvent polarity .

Q. What analytical workflows validate enantiopurity in complex bicyclic systems?

Chiral stationary-phase HPLC (e.g., Restek Rt-βDEXsm column) or polarimetry is critical. For example, enzymatic resolutions using HSDH or TBADH produced alcohols with >90% ee, confirmed by comparing optical rotations to literature values .

Q. How to reconcile conflicting spectral data for bridgehead protons in bicyclo[3.2.0]heptan-6-one derivatives?

Bridgehead coupling constants (J ~2–4 Hz) and NOE correlations differentiate cis vs. trans ring junctions. In cis-7-azabicyclo derivatives, NOESY cross-peaks between bridgehead protons and adjacent substituents confirmed spatial proximity .

Data Contradiction Analysis

Q. Why do different enzymes yield opposing enantiomers for structurally similar bicyclo[3.2.0]heptan-6-one substrates?

Active-site topology dictates stereochemical outcomes. HSDH, evolved for steroids, accommodates bulky substituents via hydrophobic pockets, whereas TBADH’s smaller active site favors less hindered substrates. Molecular docking simulations can visualize substrate-enzyme interactions to rationalize selectivity .

Q. How to address inconsistent yields in microwave-assisted syntheses of bicyclic lactones?

Variability often stems from uneven microwave heating. Use temperature-controlled reactors and premix reactants in aprotic solvents (MeCN) to ensure homogeneity. For example, cyclopropylmethoxy derivatives achieved 83% yields under standardized conditions (120°C, 2.5 h, 0.1 M MeCN) .

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